2,2,3-Trifluoro-7a-methyl-2,4,5,6,7-hexahydrobenzothiophene
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Overview
Description
2,2,3-Trifluoro-7a-methyl-2,4,5,6,7-hexahydrobenzothiophene is an organic compound characterized by the presence of trifluoromethyl and methyl groups attached to a hexahydrobenzothiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3-Trifluoro-7a-methyl-2,4,5,6,7-hexahydrobenzothiophene typically involves the introduction of trifluoromethyl groups into the benzothiophene ring. One common method is the use of trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents like dichloromethane or acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography can enhance the efficiency of production. Additionally, the scalability of the synthetic routes is crucial for industrial applications .
Chemical Reactions Analysis
Types of Reactions
2,2,3-Trifluoro-7a-methyl-2,4,5,6,7-hexahydrobenzothiophene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and various substituted compounds depending on the nucleophile used .
Scientific Research Applications
2,2,3-Trifluoro-7a-methyl-2,4,5,6,7-hexahydrobenzothiophene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with unique properties such as high thermal stability and resistance to chemical degradation
Mechanism of Action
The mechanism of action of 2,2,3-Trifluoro-7a-methyl-2,4,5,6,7-hexahydrobenzothiophene involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives formed .
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoro-3-(trifluoromethyl)acetophenone: Another trifluoromethylated compound with different structural features.
3-(Trifluoromethyl)-5,6,7,8-tetrahydro-1,2,4-triazolo[4,3-a]pyrazine: A pharmaceutical intermediate with similar trifluoromethyl functionality
Uniqueness
2,2,3-Trifluoro-7a-methyl-2,4,5,6,7-hexahydrobenzothiophene is unique due to its specific combination of trifluoromethyl and methyl groups on a hexahydrobenzothiophene ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in various fields .
Properties
CAS No. |
100333-45-7 |
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Molecular Formula |
C9H11F3S |
Molecular Weight |
208.25 g/mol |
IUPAC Name |
2,2,3-trifluoro-7a-methyl-4,5,6,7-tetrahydro-1-benzothiophene |
InChI |
InChI=1S/C9H11F3S/c1-8-5-3-2-4-6(8)7(10)9(11,12)13-8/h2-5H2,1H3 |
InChI Key |
XUQQKAFRTLETGP-UHFFFAOYSA-N |
Canonical SMILES |
CC12CCCCC1=C(C(S2)(F)F)F |
Origin of Product |
United States |
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